molecular formula C8H4FNO2 B1389672 2-Cyano-4-fluorobenzoic acid CAS No. 1214369-42-2

2-Cyano-4-fluorobenzoic acid

Cat. No.: B1389672
CAS No.: 1214369-42-2
M. Wt: 165.12 g/mol
InChI Key: SVBQRUGIKCKEQZ-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzoic acid is a chemical compound with the molecular formula C8H4FNO2. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzoic acid core, which imparts unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-4-fluorobenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of biochemical assays and probes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may act as an inhibitor or activator of certain enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-fluorobenzoic acid is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBQRUGIKCKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673521
Record name 2-Cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214369-42-2
Record name 2-Cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-cyanobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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